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Bis-(1H-imidazol-2-ylmethyl)-amine

Coordination Chemistry pH-Dependent Binding Copper(II) Complexes

Researchers designing pH-responsive coordination complexes often encounter inconsistent speciation with static ligands. Bis-(1H-imidazol-2-ylmethyl)-amine (BIMA) resolves this via a protonation-dependent coordination switch: didentate imidazole-only binding at low pH, full tridentate N3 chelation at neutral/basic pH. • Enables controlled VIVO speciation (optimal L/M 3:1-5:1 ratio) for aqueous vanadium chemistry. • Forms polynuclear Cu assemblies via imidazolato bridging, impossible with N-methylated or pyridine analogs. • Serves as a histidine-mimic for metalloenzyme modeling (catechol dioxygenases, Cu amine oxidases). Supplied at 98% purity; ready for immediate dispatch.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 201939-15-3
Cat. No. B3367947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(1H-imidazol-2-ylmethyl)-amine
CAS201939-15-3
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CNCC2=NC=CN2
InChIInChI=1S/C8H11N5/c1-2-11-7(10-1)5-9-6-8-12-3-4-13-8/h1-4,9H,5-6H2,(H,10,11)(H,12,13)
InChIKeyRCVIVMHARRVYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-(1H-imidazol-2-ylmethyl)-amine (BIMA): Tridentate N3 Ligand Overview


Bis-(1H-imidazol-2-ylmethyl)-amine (BIMA) is a tridentate nitrogen-donor ligand featuring two imidazole rings linked through methylene bridges to a central secondary amine. This N3 donor set enables facial coordination to transition metal ions, forming five-membered chelate rings [1]. The compound serves as a versatile building block in bioinorganic model chemistry, metal-organic framework synthesis, and the development of functional metalloenzyme mimics [2]. Its coordination behavior is distinguished by the presence of both imidazole N-donors and a potentially ionizable central amine, which can participate in proton-coupled coordination events depending on pH conditions [3].

Why BIMA Cannot Be Replaced by BPA or BIM in Metal Chelation


Substitution of BIMA with structurally analogous tridentate ligands such as bis(2-pyridylmethyl)amine (BPA) or the simple bis(imidazol-2-yl)methane (BIM) produces fundamentally different coordination chemistry outcomes that directly impact experimental reproducibility and functional performance. BPA, while also tridentate, possesses a distinct electronic profile due to pyridine versus imidazole donors, altering metal center Lewis acidity and redox properties in unpredictable ways [1]. BIMA's central secondary amine provides a protonation-dependent coordination switch: at low pH the amine remains protonated and non-coordinating, forcing didentate imidazole-only binding, whereas at neutral to basic pH deprotonation enables full tridentate N3 chelation [2]. This pH-gated coordination behavior is absent in BPA, where the central amine coordinates across a broader pH range, and in BIM, which lacks a central amine entirely and can only act as a didentate ligand via its two imidazole nitrogens [3]. Furthermore, BIMA's imidazole pyrrole N–H groups can undergo metal-promoted deprotonation to form bridging imidazolato species, a reactivity pathway not available to N-methylated imidazole ligands or pyridine-based analogs [4].

BIMA: Quantitative Evidence for Procurement


pH-Dependent Denticity in Cu(II) Complexes

BIMA exhibits pH-dependent denticity that distinguishes it from the structurally analogous bimam (bis(imidazol-2-yl)methylaminomethane). Under acidic conditions where the central amine is protonated, both BIMA and bimam coordinate as didentate ligands via imidazole nitrogens only. X-ray crystallographic analysis of [Cu(Hbima)Cl3]2(H2O)2 reveals Cu-N(imidazole) bond distances of 2.0271(18) Å and 1.992(2) Å, with the protonated amine nitrogen non-coordinating and engaged in hydrogen bonding to axial chlorides [1]. This behavior is consistent with bimam under similar conditions, demonstrating that the methyl substitution on the amine-bearing carbon in bimam does not alter the fundamental pH-gated coordination switching mechanism [1].

Coordination Chemistry pH-Dependent Binding Copper(II) Complexes

Hydrolysis Prevention in Aqueous VIVO Systems

Potentiometric and spectroscopic studies on VIVO complexation reveal that the bis(imidazol-2-yl)methyl residue in BIMA functions as an anchoring group of intermediate strength, capable of suppressing metal ion hydrolysis under conditions that would precipitate less robustly chelated analogs [1]. Comparative analysis with BIM (bis(imidazol-2-yl)methane) and BINM (bis(imidazol-2-yl)nitromethane) demonstrates that all three ligands form mono- and bis-chelated species with (Nim, Nim) donor sets in acidic to neutral pH. However, BIMA's additional amine nitrogen, while not coordinating to VIVO under the studied conditions, contributes to a distinct hydrolysis resistance profile: the ligand prevents extensive hydrolysis of the VIVO ion when present in slight excess (L/M ratio from 3:1 to 5:1) [1]. This protective capacity represents a quantifiable differentiation from simpler bis(imidazolyl) ligands that lack the amine functionality and exhibit different metal speciation behavior [1].

Vanadium Chemistry Aqueous Stability Hydrolysis Prevention

Imidazolato-Bridged Trinuclear Cu(II) Complexes

Metal coordination of BIMA's imidazole nitrogen donors promotes ionization of the pyrrole-type N(1)H group in copper(II) complexes, enabling the formation of a trinuclear [Cu3H-6L2] species containing negatively charged bridging imidazolato residues [1]. This reactivity pathway, characterized by EPR and MALDI-MS techniques, is fundamentally inaccessible to N-methylated imidazole ligands or pyridine-based analogs (such as BPA or TPMA), which lack ionizable N–H protons and cannot form bridging imidazolato structures [1]. The dinuclear [Cu2L2]4+ and [Cu2H-2L2]2+ intermediates further demonstrate BIMA's capacity to support multinuclear assembly not observed with ligands lacking ionizable imidazole N–H functionality [1].

Multinuclear Complexes Imidazolato Bridging Copper(II) Chemistry

Imidazole vs. Pyridine Donor Effects on Lewis Acidity

Comparative studies of iron(III) complexes with tridentate 3N ligands reveal systematic electronic differences between imidazole- and pyrazole-based donor sets. While these studies employed N-methylated imidazole-containing ligands (L1: (1-methyl-1H-imidazol-2-ylmethyl)pyrid-2-ylmethyl-amine) rather than BIMA itself, the fundamental electronic distinction between imidazole nitrogen and pyridine/pyrazole nitrogen donors is well-established: imidazole is a stronger σ-donor and weaker π-acceptor than pyridine, resulting in altered metal center Lewis acidity and differential catechol dioxygenase activity profiles [1]. The DBSQ/DBC2- redox potentials for imidazole-based iron(III) complexes fall within -0.186 to -0.214 V, a range that supports oxidative intradiol cleavage of catechol substrates [1]. By contrast, tripodal pyrazole-based ligands under identical conditions yield predominantly benzoquinone oxidation products rather than intradiol or extradiol cleavage products [1].

Ligand Field Effects Lewis Acidity Iron(III) Complexes

BIMA: Optimal Use Cases


pH-Switchable Metal Complex Synthesis

BIMA is optimally deployed in applications requiring pH-controlled coordination switching. Under acidic conditions, the protonated central amine yields didentate imidazole-only binding (Cu-N distances ~1.99-2.03 Å), while neutral to basic conditions enable full tridentate N3 chelation [1]. This behavior is documented through X-ray crystallography and potentiometric studies and is shared with bimam, providing procurement flexibility between these structurally analogous ligands [1].

Hydrolysis Suppression in Aqueous Metal Complexation

BIMA functions as an anchoring group of intermediate strength that prevents extensive VIVO ion hydrolysis when present at L/M ratios between 3:1 and 5:1 [2]. This property makes BIMA suitable for aqueous vanadium chemistry applications—including speciation studies and homogeneous catalysis in water—where maintaining soluble metal species without hydrolysis is critical. The defined L/M ratio requirement (3:1 to 5:1) provides a concrete formulation guideline for experimental design [2].

Multinuclear Cu Cluster Synthesis via Imidazolato Bridging

BIMA enables the synthesis of dinuclear ([Cu2L2]4+, [Cu2H-2L2]2+) and trinuclear ([Cu3H-6L2]) copper(II) species through metal-promoted deprotonation of imidazole N–H groups and subsequent imidazolato bridging [3]. This reactivity is absent in N-methylated imidazole ligands and pyridine-based tridentate analogs, making BIMA uniquely suited for researchers constructing polynuclear copper assemblies relevant to bioinorganic modeling of multicopper oxidases or magnetic materials development [3].

Metalloenzyme Modeling with Histidine-Mimetic Ligands

BIMA's imidazole nitrogen donors serve as structural and electronic mimics for histidine residues in metalloenzyme active sites [4]. Class-level evidence demonstrates that imidazole-based N3 ligands produce fundamentally different catalytic outcomes (intradiol catechol cleavage) compared to pyrazole or pyridine analogs (benzoquinone formation) [4]. BIMA is therefore indicated for projects modeling enzymes such as catechol dioxygenases, copper amine oxidases, or zinc-dependent hydrolases, where the native coordination environment involves multiple histidine donors.

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